molecular formula C12H20O8Si B12776529 Tetraglycidyl silicate CAS No. 3214-67-3

Tetraglycidyl silicate

Cat. No.: B12776529
CAS No.: 3214-67-3
M. Wt: 320.37 g/mol
InChI Key: SKQBCHDKRXPLDL-UHFFFAOYSA-N
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Description

Tetraglycidyl silicate is a multifunctional epoxy resin known for its high-performance properties. It is widely used in various industrial applications due to its excellent thermal stability, mechanical strength, and chemical resistance. The compound is characterized by the presence of four glycidyl groups attached to a silicate backbone, which contributes to its unique properties.

Properties

CAS No.

3214-67-3

Molecular Formula

C12H20O8Si

Molecular Weight

320.37 g/mol

IUPAC Name

tetrakis(oxiran-2-ylmethyl) silicate

InChI

InChI=1S/C12H20O8Si/c1-9(13-1)5-17-21(18-6-10-2-14-10,19-7-11-3-15-11)20-8-12-4-16-12/h9-12H,1-8H2

InChI Key

SKQBCHDKRXPLDL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CO[Si](OCC2CO2)(OCC3CO3)OCC4CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraglycidyl silicate typically involves the reaction of silicate precursors with epichlorohydrin in the presence of a catalyst. The process begins with the preparation of the silicate precursor, which is then reacted with epichlorohydrin under controlled conditions to form the this compound. The reaction is usually carried out at elevated temperatures and may require the use of solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional steps such as purification and stabilization to enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetraglycidyl silicate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized silicate derivatives, while substitution reactions can produce a variety of substituted silicate compounds .

Mechanism of Action

The mechanism of action of tetraglycidyl silicate involves the formation of a highly cross-linked network upon curing. The glycidyl groups react with curing agents, leading to the formation of a three-dimensional network that imparts excellent mechanical and thermal properties to the material. The molecular targets and pathways involved in this process include the epoxy functional groups and the curing agents, which facilitate the cross-linking reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraglycidyl silicate stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. Its silicate backbone provides additional rigidity and stability compared to other tetraglycidyl compounds, making it suitable for demanding applications in various industries .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for tetraglycidyl silicate, and how do reaction conditions influence its purity and yield?

  • Methodological Answer: this compound is typically synthesized via epoxidation of silanol groups using glycidol derivatives under controlled pH and temperature. Key parameters include stoichiometric ratios of precursors (e.g., tetraethyl orthosilicate and glycidylating agents), catalyst selection (e.g., Lewis acids like BF₃), and solvent polarity. For instance, excess glycidol and prolonged reaction times (>24 hours) at 60–80°C improve epoxy group incorporation but may increase cross-linking byproducts. Purification via fractional distillation or column chromatography is critical to isolate high-purity monomers .

Q. What characterization techniques are critical for confirming the structure and functional groups of this compound?

  • Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies epoxy ring vibrations (~910 cm⁻¹) and Si-O-Si linkages (~1050 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) resolves glycidyl group protons (δ 3.1–4.3 ppm) and quantifies epoxy content. Elemental analysis (EA) and X-ray diffraction (XRD) verify stoichiometry and amorphous/crystalline phases. Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) maps elemental distribution in nanocomposites .

Q. How does this compound enhance the mechanical properties of epoxy-based nanocomposites?

  • Methodological Answer: The incorporation of this compound into epoxy matrices improves Young’s modulus (10–30% increase) and fracture toughness (15–25% increase) due to nanoscale silicate dispersion and covalent bonding between epoxy and silicate layers. Optimal loading (2–5 wt%) minimizes agglomeration, as verified by transmission electron microscopy (TEM). Dynamic mechanical analysis (DMA) quantifies glass transition temperature (Tg) shifts, indicating cross-link density changes .

Advanced Research Questions

Q. How can researchers design experiments to optimize the dispersion of this compound in polymer matrices?

  • Methodological Answer: Dispersion optimization requires surface modification of this compound using surfactants (e.g., alkylammonium ions) or silane coupling agents (e.g., 3-aminopropyltriethoxysilane). Sonication (20–40 kHz, 30–60 minutes) during mixing reduces particle aggregation. In-situ polymerization techniques, where the monomer is polymerized around pre-dispersed silicate layers, enhance homogeneity. Small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM) validate dispersion at nanoscale resolutions .

Q. What strategies resolve contradictions in literature regarding the thermal stability of this compound-based materials?

  • Methodological Answer: Discrepancies in reported thermal degradation temperatures (e.g., 250–350°C) arise from variations in curing agents (e.g., anhydrides vs. amines) and silicate loading. Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies degradation mechanisms. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) distinguishes between silicate-induced char formation (improving stability) and catalytic degradation by residual acidic sites. Systematic studies comparing isothermal vs. non-isothermal conditions are recommended .

Q. How does computational modeling contribute to understanding the reactivity of this compound in cross-linking reactions?

  • Methodological Answer: Density functional theory (DFT) simulations predict activation energies for epoxy ring-opening reactions with amines or anhydrides, identifying favorable catalytic pathways. Molecular dynamics (MD) models simulate silicate-epoxy interface interactions, revealing stress distribution under mechanical loads. Parametric studies using software like Materials Studio or Gaussian validate experimental trends in cure kinetics and network topology .

Q. What are the challenges in analyzing the long-term stability of this compound under environmental conditions?

  • Methodological Answer: Accelerated aging tests (e.g., 85°C/85% relative humidity for 1,000 hours) assess hydrolytic stability of Si-O-C bonds. Fourier-transform infrared spectroscopy (FTIR) monitors epoxy conversion and oxidation products. Control experiments with UV exposure (via QUV weatherometers) evaluate photodegradation. Statistical models (e.g., Arrhenius extrapolation) estimate shelf life but require validation against real-time data to account for non-linear degradation pathways .

Cross-Disciplinary Research Questions

Q. How can this compound be applied in fields beyond materials science, such as environmental or biomedical engineering?

  • Methodological Answer: In environmental engineering, its high barrier properties (e.g., reduced oxygen permeability by 40–60%) make it suitable for anti-corrosion coatings. In biomedicine, functionalization with bioactive molecules (e.g., peptides) enables use in drug-eluting implants. Interdisciplinary studies require collaboration to tailor solubility (via PEGylation) or biocompatibility (cytotoxicity assays per ISO 10993-5) for specific applications .

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